molecular formula C16H23BO3 B599151 (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol CAS No. 1220219-36-2

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol

Cat. No. B599151
M. Wt: 274.167
InChI Key: WLKBNPVGNWGUSP-UHFFFAOYSA-N
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Description

“(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol” is a chemical compound. It is also known as phenylboronic acid pinacol ester and is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be synthesized from 4-Formylphenylboronic acid pinacol cyclic ester .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom bonded to two oxygen atoms and a carbon atom. The carbon atom is part of a cyclopropyl group, which is attached to a phenyl group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

This compound is a colorless oily substance at room temperature . It has a molecular weight of 127.98 .

Scientific Research Applications

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

    • Application Summary : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Methods of Application : The exact methods of application can vary depending on the specific reaction conditions and the other reactants involved. Typically, the reaction would be carried out in a suitable solvent at a specified temperature, with the palladium catalyst and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane added in stoichiometric amounts .
    • Results or Outcomes : The outcome of these reactions is the formation of pinacol benzyl boronate or the corresponding boronate esters .
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Application Summary : This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
    • Methods of Application : As with the previous compound, the exact methods of application can vary depending on the specific reaction conditions and the other reactants involved. The reaction would typically be carried out in a suitable solvent at a specified temperature, with the reactants added in stoichiometric amounts .
    • Results or Outcomes : The outcome of these reactions is the formation of the corresponding boronate esters or conjugated copolymers .
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • Application Summary : This compound is a derivative of aniline and boronic acid, and it can be used in various organic synthesis reactions .
    • Methods of Application : The exact methods of application can vary depending on the specific reaction conditions and the other reactants involved .
    • Results or Outcomes : The outcome of these reactions is the formation of various organic compounds .
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • Application Summary : This compound is a derivative of aniline and boronic acid, and it can be used in various organic synthesis reactions .
    • Methods of Application : The exact methods of application can vary depending on the specific reaction conditions and the other reactants involved .
    • Results or Outcomes : The outcome of these reactions is the formation of various organic compounds .

Future Directions

The future directions for this compound could involve its use in the synthesis of new pharmaceuticals and chemical intermediates. Its ability to participate in borylation and hydroboration reactions makes it a valuable tool in organic synthesis .

properties

IUPAC Name

[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-7-5-12(6-8-13)16(11-18)9-10-16/h5-8,18H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKBNPVGNWGUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol

CAS RN

1220219-36-2
Record name {1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
EC Cokorinos, J Delmore, AR Reyes, B Albuquerque… - Cell metabolism, 2017 - cell.com
The AMP-activated protein kinase (AMPK) is a potential therapeutic target for metabolic diseases based on its reported actions in the liver and skeletal muscle. We evaluated two distinct …
Number of citations: 234 www.cell.com

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